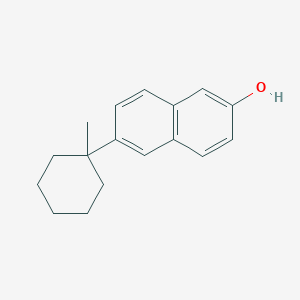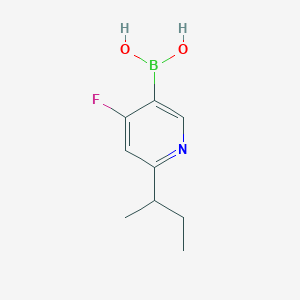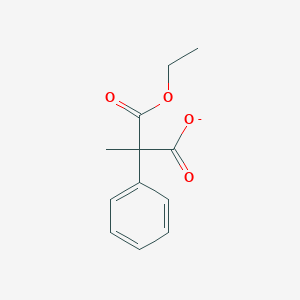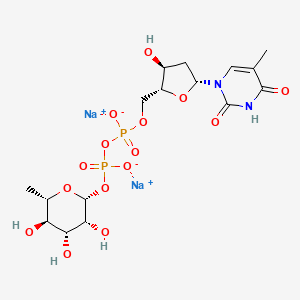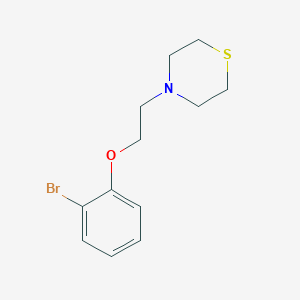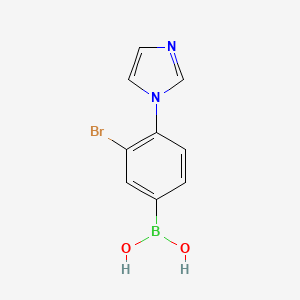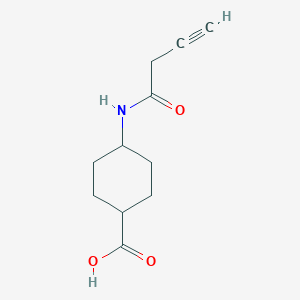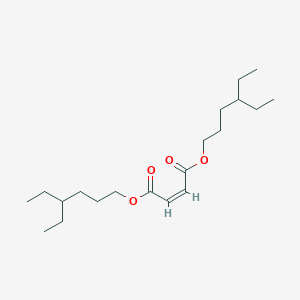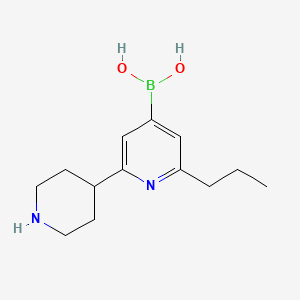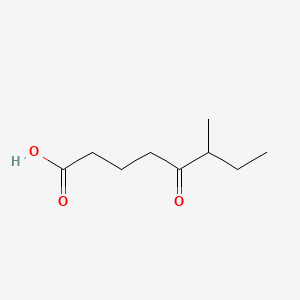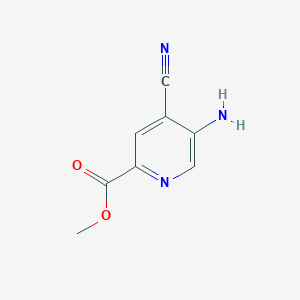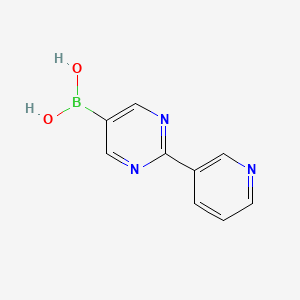
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
Aplicaciones Científicas De Investigación
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of enzyme inhibitors and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce desired biological effects .
Comparación Con Compuestos Similares
- (2-(Pyridin-2-yl)pyrimidin-5-yl)boronic acid
- (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid
- (2-(Thienyl)pyrimidin-5-yl)boronic acid
Comparison: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of both pyridine and pyrimidine rings allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H8BN3O2 |
|---|---|
Peso molecular |
200.99 g/mol |
Nombre IUPAC |
(2-pyridin-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6,14-15H |
Clave InChI |
LOMBSGQVUHYVJV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=CN=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


